molecular formula C10H11N3O B2961277 N-(2-cyanopropan-2-yl)pyridine-3-carboxamide CAS No. 1247558-63-9

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide

Cat. No.: B2961277
CAS No.: 1247558-63-9
M. Wt: 189.218
InChI Key: FGTPYJYYRHMWHP-UHFFFAOYSA-N
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Description

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a pyridine-3-carboxamide (nicotinamide) core, a privileged structure in drug discovery, which is substituted with a 2-cyanopropan-2-yl group. This molecular architecture is commonly explored in the development of novel therapeutics and biochemical probes. The presence of the pyridine ring and carboxamide functional group suggests potential for hydrogen bonding and dipole-dipole interactions, making it a candidate for targeting various enzymes and receptors. Researchers utilize this compound primarily as a building block or intermediate in the synthesis of more complex molecules. Its applications are focused on hit-to-lead optimization studies and investigating structure-activity relationships (SAR) in projects involving kinase inhibition, enzyme modulation, and other biological targets. The compound must be handled by qualified professionals in a controlled laboratory setting. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-10(2,7-11)13-9(14)8-4-3-5-12-6-8/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTPYJYYRHMWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(2-cyanopropan-2-yl)pyridine-3-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities. Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases. Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-cyanopropan-2-yl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine ring can bind to enzymes and receptors, influencing biological processes. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related pyridine-3-carboxamide derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Substituent Variations on the Amide Nitrogen

Bulky Aromatic and Aliphatic Groups
  • Compound A.3.32: 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide . Features a difluoromethyl group on the pyridine ring and a bulky indan substituent.
  • LY2033298: 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide . Incorporates a thienopyridine core and cyclopropyl group, increasing rigidity and altering binding kinetics compared to the target compound.
Cyano-Containing Substituents
  • N-(2-cyano-5-formylpyridin-3-yl)pivalamide: Contains a cyano group directly on the pyridine ring and a pivalamide group . The absence of a branched alkyl chain on the amide nitrogen reduces steric effects but increases polarity due to the formyl group.
  • 1-(3-cyanopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide: Combines a cyano-substituted pyridine with a piperidine-carboxamide structure .

Functional Group Modifications on the Pyridine Ring

Halogen-Substituted Derivatives
  • N-(2-bromo-5-cyanopyridin-3-yl)pivalamide: Bromine at the 2-position and cyano at the 5-position . Bromine increases molecular weight (MW: ~299 g/mol) and may influence halogen bonding in biological targets.
  • L8V: 2-({4-[(2-Aminopyridin-4-yl)oxy]-3-fluorophenyl}amino)-N-(2,4-difluorophenyl)pyridine-3-carboxamide . Fluorine atoms enhance metabolic stability and membrane permeability.
Heterocyclic Extensions
  • E0S: 2-Amino-5-oxo-7-(propan-2-yl)-N-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide .

Structural and Functional Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide C10H12N3O 190.22 2-cyanopropan-2-yl, pyridine-3-carboxamide High polarity, moderate lipophilicity
A.3.32 C20H20F2N2O 342.39 Difluoromethyl, 1,1,3-trimethylindan Enzyme inhibition (Complex II)
LY2033298 C13H14ClN3O2S 319.79 Thienopyridine, cyclopropyl Rigid structure, potential CNS activity
L8V C23H16F3N5O2 463.40 Difluorophenyl, aminopyridinyloxy High binding affinity
N-(2-cyano-5-formylpyridin-3-yl)pivalamide C12H15N3O2 233.27 Cyano, formyl, pivalamide Reactive aldehyde group

Biological Activity

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyano group and an amide functional group. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.

Antiproliferative Activity

Research indicates that pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies show that modifications to the pyridine ring can enhance or diminish biological activity.

Key Findings on Antiproliferative Activity

  • Cell Lines Tested : Various studies have evaluated the compound against cell lines such as HeLa, A549, and MDA-MB-231.
  • IC50 Values : The effectiveness of the compound is often measured by its half-maximal inhibitory concentration (IC50). For instance, derivatives with specific substitutions have shown IC50 values ranging from nanomolar to micromolar concentrations, indicating potent antiproliferative effects .
Compound StructureIC50 (µM)Cell Line Tested
Original Compound1.30HepG2
Derivative A0.075MDA-MB-231
Derivative B0.0046MDA-MB-231

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in cell proliferation pathways, leading to modulation of their activity and subsequent inhibition of cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Studies have shown that pyridine derivatives can possess significant antibacterial and antifungal activities.

Research Insights on Antimicrobial Activity

  • Activity Spectrum : The compound has demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
  • Mechanisms : The antimicrobial action may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways .
Microbial StrainActivity Observed
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study A : Investigated the compound's effect on HeLa cells, reporting a significant reduction in cell viability at low concentrations.
  • Study B : Explored the antimicrobial properties against multi-drug resistant strains, highlighting its potential use in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-cyanopropan-2-yl)pyridine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Use a nucleophilic substitution reaction under alkaline conditions to attach the cyano-propan-2-yl group to pyridine-3-carboxamide. Optimize pH and temperature to avoid side reactions (e.g., hydrolysis of the nitrile group). Catalytic methods, such as Pd-mediated coupling, may enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
  • Data Analysis : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Yield discrepancies may arise from competing reactions (e.g., dimerization of intermediates).

Q. How can crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Ensure crystals are grown via slow evaporation in a polar aprotic solvent (e.g., DMSO). Use WinGX or OLEX2 for data processing .
  • Key Parameters : Refinement residuals (R-factor < 5%), hydrogen bonding networks, and torsional angles of the cyano group. Compare with DFT-optimized geometries for validation .

Q. What analytical techniques are optimal for characterizing solubility and stability in aqueous media?

  • Methodology : Perform shake-flask solubility assays at varying pH (1–13) and measure via UV-Vis spectroscopy. Stability studies (hydrolysis, photodegradation) require HPLC-MS to track degradation products. LogP values (e.g., ~2.5) can be predicted using software like MarvinSuite or experimentally via octanol-water partitioning .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the compound’s bioactivity in enzyme inhibition assays?

  • Methodology : Conduct molecular docking (AutoDock Vina, Schrödinger) against target enzymes (e.g., fungal SDH or viral proteases). Compare binding affinities with analogs lacking the cyano group. Use MD simulations (GROMACS) to assess stability of enzyme-ligand complexes .
  • Key Findings : The cyano group may enhance hydrogen bonding with catalytic residues (e.g., histidine or aspartate) but reduce solubility, requiring formulation adjustments .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies targeting mitochondrial Complex II?

  • Methodology : Standardize assay conditions (pH, temperature, ATP levels) and validate with positive controls (e.g., fluxapyroxad). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently. Cross-reference with structural analogs like 2-(difluoromethyl)-N-(indan-4-yl)pyridine-3-carboxamide .
  • Data Interpretation : Discrepancies may arise from off-target effects or assay interference (e.g., compound aggregation). Surface plasmon resonance (SPR) can confirm direct binding .

Q. How can computational models predict ADME properties to guide in vivo studies?

  • Methodology : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration. Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests. LogD (pH 7.4) and PSA (>60 Ų) are critical for optimizing pharmacokinetics .
  • Case Study : Analogs with tert-butyl groups show improved metabolic stability but reduced aqueous solubility, necessitating prodrug strategies .

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